molecular formula C20H22O2 B3061731 4,4'-(Cycloheptylidenemethylene)diphenol CAS No. 14303-48-1

4,4'-(Cycloheptylidenemethylene)diphenol

Cat. No. B3061731
CAS RN: 14303-48-1
M. Wt: 294.4 g/mol
InChI Key: XVTAYJKFHUKWSR-UHFFFAOYSA-N
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Description

4,4'-(Cycloheptylidenemethylene)diphenol is a useful research compound. Its molecular formula is C20H22O2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(Cycloheptylidenemethylene)diphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(Cycloheptylidenemethylene)diphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

14303-48-1

Product Name

4,4'-(Cycloheptylidenemethylene)diphenol

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[cycloheptylidene-(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C20H22O2/c21-18-11-7-16(8-12-18)20(15-5-3-1-2-4-6-15)17-9-13-19(22)14-10-17/h7-14,21-22H,1-6H2

InChI Key

XVTAYJKFHUKWSR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of zinc powder (15.0 g, 0.23 mol) in THF (300 mL) was slowly added TiCl4 (12.5 mL, 0.115 mol) via a syringe at room temperature under a nitrogen atmosphere. The reaction mixture was heated at reflux for 1 h. A solution of bis(4-hydroxyphenyl)methanone (4.9 g, 0.023 mol) and cycloheptanone (7.74 g, 0.07 mol) in THF (100 mL) was added to the reaction mixture. The reaction mixture was heated at reflux with stirring under a nitrogen atmosphere for an additional 2 h. The reaction mixture was allowed to cool to room temperature. The reaction mixture was poured into a 10% aqueous K2CO3 (1 L). The reaction mixture was filtered through a pad of Celite and the pad was washed with EtOAc. The filtrate was transferred to a separatory funnel and the layers were separated. The aqueous phase was further extracted with EtOAc (4×250 mL). The combined organic phase was washed with brine (2×100 mL), dried (Na2SO4), filtered, and then concentrated under reduced pressure to give the crude product as a gold-yellow oil. The crude product was purified by flash chromatography on silica gel with hexanes:EtOAc (100:0 to 50:50) as an eluent to afford 6.75 g (99%) of the title compound 189 as a white solid. 1H NMR (DMSO-d6): δ 9.21 (s, 2H), 6.84 (d, J=6.3 Hz, 4H), 6.63 (d, J=6.3 Hz, 4H), 2.19 (br s, 4H), 1.48 (br s, 8H). LCMS (ESI): m/z 294 (M+H)+.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
7.74 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 g
Type
catalyst
Reaction Step Three
Name
Quantity
12.5 mL
Type
catalyst
Reaction Step Four

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